N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide
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Overview
Description
N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole-based structure have been reported to interact with primary aromatic amines (paas), which are a class of persistent and highly toxic organic pollutants .
Mode of Action
It’s worth noting that thiadiazole-based compounds have been used to construct fluorescent ultrathin covalent triazine framework (f-ctf) nanosheets . These nanosheets exhibit high sensitivity and selectivity for PAA detection by fluorescence quenching . The unique PAA detection performance of F-CTF-3 can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex on account of the hydrogen bonding interactions between F-CTF-3 and PAAs .
Biochemical Pathways
Thiadiazole derivatives have been reported to exert a broad spectrum of biological activities .
Result of Action
Thiadiazole-based compounds have been reported to exhibit high sensitivity and selectivity for paa detection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves the reaction of benzo[c][1,2,5]thiadiazole-4-sulfonamide with 2-cyanoethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antiviral and antimicrobial properties, making it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar thiadiazole core and exhibit comparable pharmacological activities.
Benzothiazole Derivatives: Similar in structure but with a sulfur atom in a different position, these compounds also show diverse biological activities.
Uniqueness
N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-propan-2-yl-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S2/c1-9(2)16(8-4-7-13)20(17,18)11-6-3-5-10-12(11)15-19-14-10/h3,5-6,9H,4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBUMVCSMVRZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC#N)S(=O)(=O)C1=CC=CC2=NSN=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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